Carbocisteine-d3, also known as S-carboxymethylcysteine-d3, is a mucoactive agent primarily employed in treating respiratory conditions characterized by excessive mucus production. This compound is a derivative of L-cysteine and is utilized for its ability to reduce mucus viscosity, thus facilitating expectoration in patients suffering from chronic obstructive pulmonary disease and bronchiectasis. The compound has been recognized for its therapeutic properties since the 1950s and has been approved for use in various regions, including Asia and Europe, although it lacks approval from the U.S. Food and Drug Administration and Health Canada due to safety concerns in pediatric populations .
Carbocisteine-d3 is synthesized from L-cysteine through various chemical processes involving chloroacetic acid. The synthesis methods can vary significantly, with some approaches utilizing one-pot reactions while others employ multi-step processes involving condensation, neutralization, and crystallization .
Carbocisteine-d3 belongs to the class of organic compounds known as L-cysteine-S-conjugates. It falls under the broader category of carboxylic acids and derivatives, specifically classified as amino acids, peptides, and analogues. Its molecular formula is CHNOS (C5H9NO3S), with a molar mass of approximately 179.19 g/mol .
The synthesis of carbocisteine-d3 can be achieved through several methods:
The reaction conditions often involve maintaining specific temperature ranges (15-70 °C) and pH levels (typically between 2.5 and 9.5) to optimize product formation and minimize by-products. The use of protective atmospheres (e.g., nitrogen) during certain steps may also be employed to prevent oxidation or degradation of sensitive intermediates .
The molecular structure of carbocisteine-d3 features a carboxymethyl group attached to the sulfur atom of cysteine. This modification enhances its solubility and efficacy as a mucolytic agent. The compound's chemical structure can be represented as follows:
The compound exhibits distinct physicochemical properties that influence its biological activity, including solubility in water and stability under physiological conditions .
Carbocisteine-d3 undergoes several types of chemical reactions:
The major products formed from these reactions depend on specific conditions such as temperature, pH, and the presence of catalysts or inhibitors. For example, oxidation may yield sulfoxides while reduction can produce thiols.
Carbocisteine-d3 acts primarily by disrupting disulfide bonds within mucin proteins in mucus, which reduces its viscosity and facilitates easier expectoration. This mechanism is crucial for patients suffering from respiratory conditions characterized by thick mucus production.
In vitro studies suggest that carbocisteine-d3 may also exhibit antimicrobial properties by inhibiting bacterial adherence to respiratory epithelial cells, potentially reducing the risk of infections associated with chronic respiratory diseases .
Carbocisteine-d3 is primarily used in:
The compound's unique mechanism of action differentiates it from other mucolytics, making it an important agent in both clinical settings and research environments focused on respiratory health .
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4